![molecular formula C11H11NO5 B2743560 2-(((1-(Benzo[d][1,3]dioxol-5-yl)ethylidene)amino)oxy)acetic acid CAS No. 855716-75-5](/img/structure/B2743560.png)
2-(((1-(Benzo[d][1,3]dioxol-5-yl)ethylidene)amino)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(((1-(Benzo[d][1,3]dioxol-5-yl)ethylidene)amino)oxy)acetic acid, or 2-(((1-BEDA)EA)OA), is a chemical compound with a wide range of applications in scientific research and laboratory experiments. It is a derivative of the amino acid glycine and is often used as a building block in the synthesis of other compounds. 2-(((1-BEDA)EA)OA) has a variety of biochemical and physiological effects, and is used as a tool in scientific research to study the mechanisms of action of various compounds. In Additionally, the paper will look at possible future directions for the compound.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
Syntheses of Cyclic Hydroxamic Acids and Lactams
A study by Hartenstein and Sicker (1993) details the synthesis of cyclic hydroxamic acids and lactams with a 2,3-dioxo-1,4-benzoxazine skeleton, a structural motif that shares characteristics with the compound of interest. This research underscores the versatility of catalytic hydrogenations and the potential for creating bioactive molecules through reductive cyclization and acyl group migration (H. Hartenstein & D. Sicker, 1993).
Biological Activities
Antibacterial Activity of 1, 4-Benzoxazine Analogues
Kadian, Maste, and Bhat (2012) synthesized benzoxazine analogues, including compounds with acetic acid motifs similar to the one , and evaluated their antibacterial activity. Their findings contribute to understanding the potential pharmaceutical applications of these compounds, especially in combatting bacterial infections (Naveen Kadian, M. Maste, & A. Bhat, 2012).
Charge Density and Molecular Dynamics
Charge Density of Biologically Active Molecules
Wang et al. (2016) explored the charge density and molecular dynamics of a biologically active benzoxazolone compound, providing insights into the intermolecular interactions and hydrogen bonding critical to the compound's activity. This research highlights the importance of understanding the electronic structure for the development of new drugs (Ai Wang, J. Ashurov, A. Ibragimov, Ruimin Wang, H. Mouhib, N. Mukhamedov, & U. Englert, 2016).
Material Properties and Applications
Preparation and Properties of Poly(ethylene glycol) Esters
Mincheva, Stambolieva, and Rashkov (1994) investigated the esterification of 2-benzoxazolon-3-yl-acetic acid with polyethylene glycols, exploring the potential for creating materials with variable physicochemical properties. This research could pave the way for new applications in drug delivery systems and biomaterials (Z. Mincheva, N. Stambolieva, & I. Rashkov, 1994).
Properties
IUPAC Name |
2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-7(12-17-5-11(13)14)8-2-3-9-10(4-8)16-6-15-9/h2-4H,5-6H2,1H3,(H,13,14)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHGIGQYINOBGR-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC(=O)O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC(=O)O)/C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2743478.png)
![4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2743479.png)
![(2E)-3-(4-chlorophenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2743480.png)



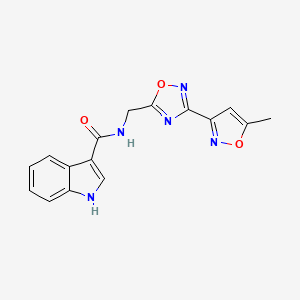
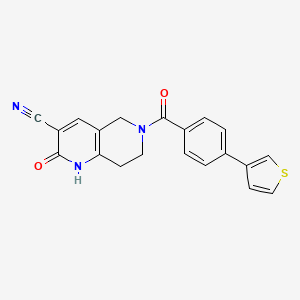
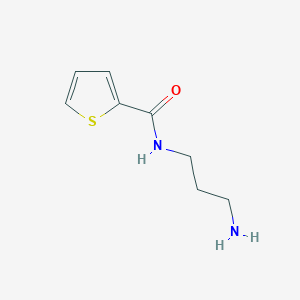


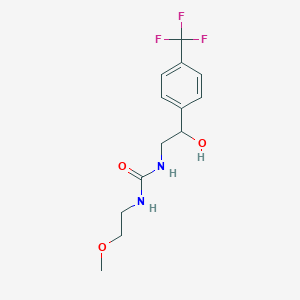
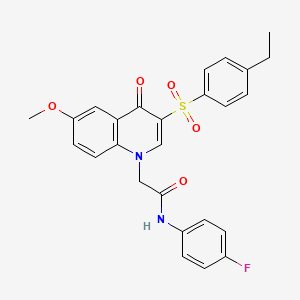
![6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B2743500.png)
